![molecular formula C19H20ClFN2O3S B6495931 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide CAS No. 941990-67-6](/img/structure/B6495931.png)
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide
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Overview
Description
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring, a chlorobenzenesulfonyl group, and a fluorophenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the Fluorophenylacetamide Moiety: The final step involves the acylation of the sulfonylated piperidine with 2-fluorophenylacetic acid or its derivatives.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antidepressant Activity
Research has indicated that compounds similar to 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide can act as antagonists at serotonin receptors, particularly the 5-HT7 receptor. This receptor is implicated in mood regulation and the modulation of anxiety and depression. A study demonstrated that selective antagonism of the 5-HT7 receptor could lead to significant antidepressant effects in rodent models .
Cancer Therapeutics
The sulfonamide moiety in this compound has been explored for its potential as an inhibitor of various kinases involved in cancer progression. Kinase inhibitors are crucial in cancer therapy as they can interfere with the signaling pathways that promote tumor growth. Preliminary findings suggest that derivatives of this compound may inhibit specific kinase activities, thus offering a pathway for the development of targeted cancer therapies .
Neurological Disorders
Given its structural components, this compound may also be investigated for its effects on neurological disorders. The piperidine ring is known to interact with neurotransmitter systems, suggesting potential applications in treating conditions such as schizophrenia or Parkinson's disease. Research into similar compounds has shown promise in modulating dopaminergic and serotonergic systems, which are often disrupted in these disorders .
Case Studies
Mechanism of Action
The mechanism of action of 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-chlorophenyl)acetamide
- 2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide
- 2-[1-(4-bromobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide
Uniqueness
Compared to similar compounds, 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide stands out due to its specific combination of functional groups, which may confer unique chemical and biological properties
Biological Activity
The compound 2-[1-(4-chlorobenzenesulfonyl)piperidin-2-yl]-N-(2-fluorophenyl)acetamide is a synthetic small molecule that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a piperidine ring substituted with a chlorobenzenesulfonyl group and an acetamide moiety, which are critical for its biological activity.
The primary mechanism of action for this compound involves the inhibition of specific enzymes and receptors, which can lead to various pharmacological effects. Research indicates that sulfonamide derivatives often interact with enzyme active sites or receptor binding sites, modulating biological pathways such as inflammation and cell signaling.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against certain targets:
- EPAC2 Inhibition : Compounds similar to this one have shown to inhibit EPAC2 (Exchange Protein directly Activated by cAMP), a key regulator in cellular signaling pathways. For instance, related compounds exhibited IC50 values ranging from 0.5 µM to 18 µM against EPAC2, indicating a strong potential for this class of compounds in modulating cAMP-mediated signaling pathways .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound. Although specific studies on this exact compound may be limited, related sulfonamide derivatives have been evaluated for their effects on bone resorption and osteoclastogenesis:
- Bone Resorption : A study on a related compound demonstrated its ability to inhibit osteoclast formation and activity, suggesting potential applications in treating osteoporosis . This effect was attributed to the modulation of RANKL-mediated signaling pathways.
Case Studies
- Osteoclastogenesis Inhibition : In a controlled animal model, a related sulfonamide compound was administered to assess its impact on bone density. The results indicated a significant reduction in osteoclast numbers and activity, leading to preserved bone mass in ovariectomized mice .
- Cancer Cell Line Studies : Similar compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. These findings highlight the potential application of this compound in oncology .
Data Summary Table
Study Type | Target | IC50 (µM) | Effect Observed |
---|---|---|---|
In Vitro | EPAC2 | 0.5 - 18 | Inhibition of cAMP-mediated signaling |
In Vivo | Osteoclasts | N/A | Reduced formation and activity |
Cancer Cell Lines | Various Cancer Types | N/A | Inhibition of proliferation and apoptosis |
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-14-8-10-16(11-9-14)27(25,26)23-12-4-3-5-15(23)13-19(24)22-18-7-2-1-6-17(18)21/h1-2,6-11,15H,3-5,12-13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VICGTOSBMYCHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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